molecular formula C8H11N3O2 B7762589 N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No.: B7762589
M. Wt: 181.19 g/mol
InChI Key: SAEMXOONDDYPKB-UHFFFAOYSA-N
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Description

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a chemical compound with the molecular formula C8H11N3O2 It is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and carboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    Hydroxylation: The carboxylic acid is subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This step introduces the hydroxy group at the desired position.

    Amidation: The resulting hydroxy compound is then reacted with an appropriate amidating agent, such as ammonium carbonate, to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide: Similar structure but lacks the N-hydroxy group.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Precursor in the synthesis of the target compound.

    N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure with an amide group instead of carboximidamide.

Uniqueness

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMXOONDDYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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